Epicholesterol-2,2,3,4,4,6-d6
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Overview
Description
Epicholesterol-2,2,3,4,4,6-d6 is a deuterium-labeled derivative of epicholesterol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving metabolic processes and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epicholesterol-2,2,3,4,4,6-d6 involves the incorporation of deuterium atoms into the epicholesterol molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are critical to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Epicholesterol-2,2,3,4,4,6-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield epicholesterol ketone, while reduction can yield epicholesterol alcohol .
Scientific Research Applications
Epicholesterol-2,2,3,4,4,6-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Used in studies of cell membrane dynamics and cholesterol metabolism.
Medicine: Used in drug development to study the pharmacokinetics and pharmacodynamics of cholesterol-related drugs.
Industry: Used in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Epicholesterol-2,2,3,4,4,6-d6 involves its incorporation into biological systems where it can mimic the behavior of natural cholesterol. The deuterium atoms can alter the compound’s metabolic and pharmacokinetic profiles, making it useful for studying the effects of cholesterol in various biological processes. The molecular targets and pathways involved include cholesterol transporters, enzymes involved in cholesterol metabolism, and cell membrane components .
Comparison with Similar Compounds
Similar Compounds
Cholesterol-2,2,3,4,4,6-d6: Another deuterium-labeled cholesterol derivative used in similar research applications.
Deuterated Steroids: Other deuterium-labeled steroids used in metabolic and pharmacokinetic studies.
Uniqueness
Epicholesterol-2,2,3,4,4,6-d6 is unique due to its specific deuterium labeling pattern, which allows for precise tracking and analysis in metabolic studies. Its stability and similarity to natural cholesterol make it a valuable tool in research .
Properties
Molecular Formula |
C27H46O |
---|---|
Molecular Weight |
392.7 g/mol |
IUPAC Name |
(3R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i9D,13D2,17D2,21D |
InChI Key |
HVYWMOMLDIMFJA-LPWOMTTRSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC([C@@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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